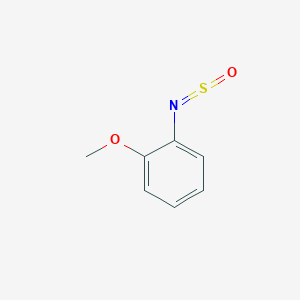

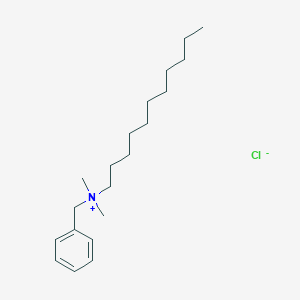

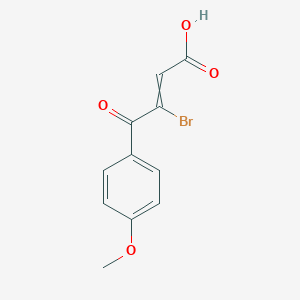

![molecular formula C26H22O7 B095237 [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate CAS No. 17685-01-7](/img/structure/B95237.png)

[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate, also known as DBOB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DBOB is a derivative of the natural product forskolin, which is known to activate the enzyme adenylate cyclase and increase levels of cyclic AMP (cAMP) in cells. DBOB has been shown to have similar effects on adenylate cyclase and cAMP levels, making it a promising tool for studying cellular signaling pathways.

作用机制

[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate activates adenylate cyclase by binding to the enzyme's catalytic site and stabilizing the transition state of the reaction. This results in an increase in cAMP levels, which can activate downstream signaling pathways. [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been shown to be more selective for adenylate cyclase than forskolin, making it a useful tool for studying specific isoforms of the enzyme.

生化和生理效应

The effects of [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate on cellular processes vary depending on the cell type and signaling pathways involved. In some cases, [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been shown to increase the activity of protein kinase A (PKA), a downstream effector of cAMP signaling. It has also been shown to activate the exchange protein directly activated by cAMP (EPAC), which can regulate processes such as cell migration and insulin secretion. [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been used to study the effects of cAMP on ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the ATP-sensitive potassium (KATP) channel.

实验室实验的优点和局限性

One advantage of using [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate in lab experiments is its high selectivity for adenylate cyclase, which allows for more specific manipulation of cAMP signaling pathways. [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate is also more stable than forskolin, making it easier to handle and store. However, [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate is a relatively new compound and its effects on cellular processes are still being studied. It is important to use appropriate controls and compare results to those obtained with other cAMP activators to ensure that the effects observed are specific to [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate.

未来方向

There are many potential future directions for research involving [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate. One area of interest is the role of cAMP signaling in cancer progression and metastasis. [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have therapeutic potential. Another area of interest is the use of [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate in the study of neurological disorders such as Parkinson's disease and epilepsy, which are known to involve cAMP signaling pathways. Further research is needed to fully understand the effects of [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate on cellular processes and its potential applications in various fields of study.

合成方法

[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate can be synthesized from forskolin through a series of chemical reactions. First, forskolin is treated with benzoyl chloride to form 1,9-dideoxyforskolin. This intermediate is then reacted with benzoyl chloride again, along with triethylamine and pyridine, to form [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate. The synthesis of [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been optimized to increase yield and purity, making it more accessible for research purposes.

科研应用

[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been used in a variety of research applications, particularly in the study of cAMP signaling pathways. It has been shown to activate adenylate cyclase and increase cAMP levels in a variety of cell types, including human embryonic kidney cells and rat brain slices. This makes [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate a useful tool for studying the effects of cAMP on cellular processes such as gene expression, protein phosphorylation, and ion channel activity.

性质

CAS 编号 |

17685-01-7 |

|---|---|

产品名称 |

[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate |

分子式 |

C26H22O7 |

分子量 |

446.4 g/mol |

IUPAC 名称 |

[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate |

InChI |

InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)31-21-16-23(33-26(29)20-14-8-3-9-15-20)30-17-22(21)32-25(28)19-12-6-2-7-13-19/h1-15,21-23H,16-17H2/t21-,22+,23+/m0/s1 |

InChI 键 |

HYQISMBJGQVBLA-YTFSRNRJSA-N |

手性 SMILES |

C1[C@@H]([C@@H](CO[C@@H]1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

SMILES |

C1C(C(COC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

规范 SMILES |

C1C(C(COC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

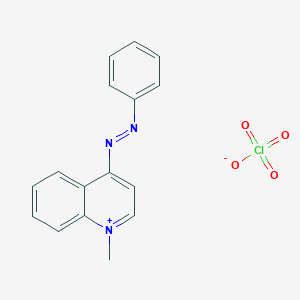

![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)

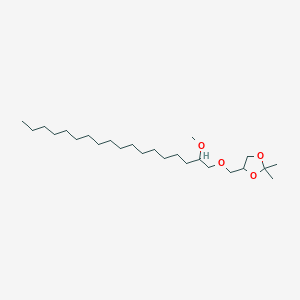

![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)

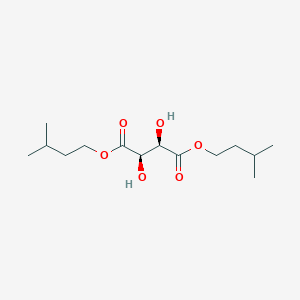

![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)

![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)